molecular formula C21H25N3O B3014075 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide CAS No. 861428-69-5

2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide

Cat. No. B3014075
CAS RN: 861428-69-5
M. Wt: 335.451
InChI Key: ZMBDSVLGZZHWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a focal point in several studies due to their potential therapeutic applications. For instance, a series of novel benzimidazoles were synthesized to act as selective neuropeptide Y Y1 receptor antagonists, with the aim of developing antiobesity drugs . Another study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds, which were evaluated as potential anticonvulsant agents . Additionally, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide was synthesized as a versatile reagent for preparing imidazole-amine ligands . These studies highlight the diverse synthetic approaches and the importance of the benzimidazole core in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. In one study, the crystal structure of a benzimidazole derivative was determined by single-crystal X-ray diffraction, providing insights into the conformation and potential interactions of the compound . Similarly, the structure and conformation of N-(1H-Benzimidazol-2-yl)-N'-benzyl proponamidine were elucidated using NMR and X-ray diffraction, revealing important hydrogen bonding patterns . These structural analyses are essential for understanding the relationship between the molecular structure of benzimidazole derivatives and their biological functions.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of N-(1H-benzimidazol-2-yl)-N'-benzyl proponamidine involved a reaction between an ester and benzylamine, showcasing the reactivity of the benzimidazole moiety . The preparation of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester also demonstrated the versatility of benzimidazole derivatives in forming new compounds with different functional groups . These reactions are indicative of the potential for benzimidazole derivatives to undergo various chemical transformations, which can be exploited in drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their substituents and molecular framework. For instance, the introduction of different substituents on the benzimidazole ring can significantly alter the compound's solubility, stability, and reactivity . The crystallographic studies provide detailed information on the molecular geometry, which can affect the physical properties such as melting point and solubility . Understanding these properties is crucial for the development of benzimidazole-based drugs, as they directly impact the drug's pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Organic Synthesis Methodologies

In the realm of organic synthesis, benzimidazole derivatives are utilized for their reactivity and potential in creating diverse molecular structures. For instance, the study by Katritzky, Szajda, and Lam (1993) demonstrates the β-lithiations of carboxamides leading to β-substituted-α,β-unsaturated amides, showcasing a method to introduce functionality and complexity into molecules (Katritzky, Szajda, & Lam, 1993).

Radiopharmaceutical Development

Benzimidazole derivatives have been explored for their potential in imaging and therapy in the medical field. Li et al. (2005) synthesized and evaluated radioiodinated nitroimidazole analogues as markers for tumor hypoxia, highlighting the role of these compounds in diagnosing and monitoring cancerous tissues (Li, Chu, Liu, & Wang, 2005).

DNA Interactions and Anticancer Properties

The interaction of benzimidazole derivatives with DNA and their anticancer properties have been a significant area of research. Paul et al. (2015) synthesized a series of new benzimidazole-based Schiff base copper(II) complexes and investigated their DNA binding, cellular DNA lesions, and cytotoxicity, showing potential for cancer treatment (Paul et al., 2015).

Antimicrobial Activities

Benzimidazole compounds have also been studied for their antimicrobial properties. For example, Dawbaa et al. (2021) synthesized novel thiazole derivatives with benzimidazole components and evaluated their antimicrobial and cytotoxic activities, demonstrating the versatility of these compounds in combating microbial infections (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

properties

IUPAC Name

2-methyl-N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-15(2)21(25)22-13-12-20-23-18-6-4-5-7-19(18)24(20)14-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBDSVLGZZHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.